molecular formula C6H9N3OS B1280942 2-Amino-N-(4-methylthiazol-2-yl)acetamide CAS No. 359821-51-5

2-Amino-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B1280942
CAS No.: 359821-51-5
M. Wt: 171.22 g/mol
InChI Key: VSZWAWRXWNJTGP-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-Amino-N-(4-methylthiazol-2-yl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiazole-containing enzymes, which are involved in various metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, it has been found to impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, thereby modulating their activity. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its role in metabolic pathways makes it a valuable tool for studying metabolism and developing metabolic therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach specific sites within cells to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures, such as the nucleus or mitochondria, can significantly impact its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-methylthiazol-2-yl)acetamide typically involves the reaction of 2-amino-4-methylthiazole with acetic anhydride. The process can be summarized as follows:

    Starting Materials: 2-amino-4-methylthiazole and acetic anhydride.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically in the presence of a solvent such as acetic acid.

    Procedure: The 2-amino-4-methylthiazole is dissolved in acetic acid, and acetic anhydride is added dropwise. The mixture is then heated under reflux for several hours.

    Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Amino-N-(4-methylthiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: A precursor in the synthesis of 2-Amino-N-(4-methylthiazol-2-yl)acetamide.

    2-Amino-5-methylthiazole: Similar structure but with a methyl group at a different position.

    2-Amino-4-ethylthiazole: An ethyl group instead of a methyl group on the thiazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZWAWRXWNJTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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